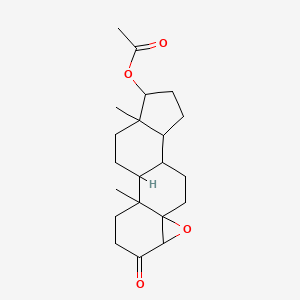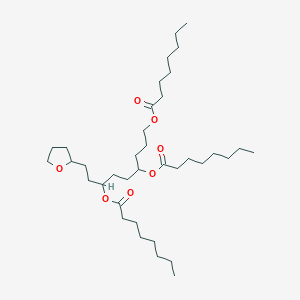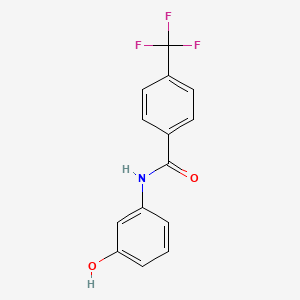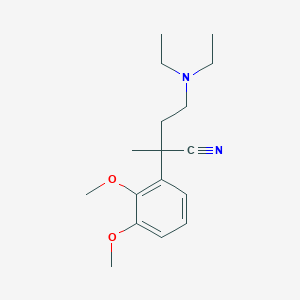
4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a diethylamino group, a dimethoxyphenyl group, and a nitrile group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile typically involves multiple steps. One common method includes the alkylation of 2,3-dimethoxybenzaldehyde with diethylamine, followed by the addition of a nitrile group through a cyanation reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Diethylamino)-2-(3,4-dimethoxyphenyl)-2-methylbutanenitrile
- 4-(Diethylamino)-2-(2,4-dimethoxyphenyl)-2-methylbutanenitrile
- 4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-ethylbutanenitrile
Uniqueness
4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile is unique due to the specific positioning of the diethylamino and dimethoxyphenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the nitrile group also adds to its distinct properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5424-70-4 |
|---|---|
Formule moléculaire |
C17H26N2O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
4-(diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile |
InChI |
InChI=1S/C17H26N2O2/c1-6-19(7-2)12-11-17(3,13-18)14-9-8-10-15(20-4)16(14)21-5/h8-10H,6-7,11-12H2,1-5H3 |
Clé InChI |
IANZFSNRGPYBKQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC(C)(C#N)C1=C(C(=CC=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
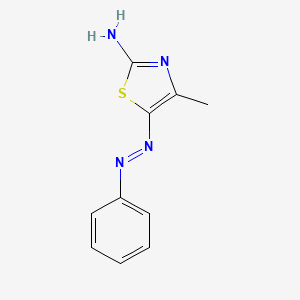
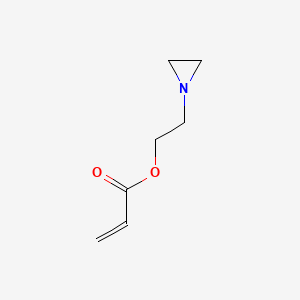
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)

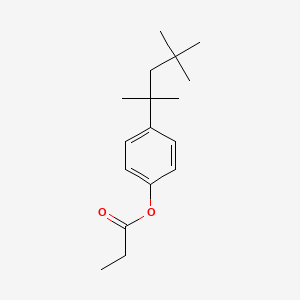
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)

